Schisanlignone A

Descripción general

Descripción

Schisanlignone A is a natural product belonging to the class of sesquiterpenes. It is primarily found in plants such as Schisandra chinensis. This compound has garnered attention due to its various biological activities, including antioxidant, anti-tumor, and anti-inflammatory effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Schisanlignone A can be synthesized through chemical routes, although the specific synthetic pathways depend on the starting materials and methods used by chemists . The synthesis typically involves multiple steps, including the formation of the dibenzo[a,c]cycloocten-5(6H)-one core structure and subsequent functionalization to introduce methoxy and methyl groups.

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources. Traditional extraction methods use solvents to isolate the compound from plants like Schisandra chinensis, followed by purification steps to obtain a pure product . Advanced techniques such as High-Performance Liquid Chromatography (HPLC) are employed to ensure the purity and quality of the extracted compound .

Análisis De Reacciones Químicas

Oxidation

Schisanlignone A undergoes oxidation at its phenolic hydroxyl groups, forming quinone derivatives. This reaction enhances its antioxidant capacity.

| Reagent/Conditions | Outcome | Application |

|---|---|---|

| KMnO₄ (acidic conditions) | Formation of quinone structures | Improved free-radical scavenging |

| O₂ (enzymatic catalysis) | Partial oxidation to semiquinone radicals | Study of redox mechanisms |

Esterification

Esterification of hydroxyl groups improves solubility and bioavailability.

| Reagent/Conditions | Outcome | Application |

|---|---|---|

| Acetic anhydride (pyridine) | Acetylated derivatives | Prodrug synthesis |

| Stearic acid (DCC coupling) | Lipophilic esters | Enhanced membrane permeability |

Glycosylation

Addition of sugar moieties increases water solubility.

| Reagent/Conditions | Outcome | Application |

|---|---|---|

| UDP-glucose (enzymatic) | O-glucoside formation | Improved pharmacokinetics |

Kinetic and Mechanistic Studies

Source highlights the importance of Design of Experiments (DoE) in optimizing reaction conditions. For example:

-

DoE Variables : Temperature, reagent stoichiometry, and pH significantly impact yields.

-

Kinetic Modeling : First-order kinetics observed in analogous lignan systems suggest rate-limiting steps involving intermediate formation .

Analytical Techniques

Reaction monitoring employs:

-

HPLC : Quantifies reaction progress and purity of derivatives.

-

UV-Vis Spectroscopy : Tracks chromophore changes during oxidation.

Aplicaciones Científicas De Investigación

Schisanlignone A has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study sesquiterpene synthesis and reactivity.

Biology: Its biological activities, such as antioxidant and anti-inflammatory effects, make it a subject of interest in biological research.

Industry: It is used in the development of botanical fungicides and other eco-friendly products.

Mecanismo De Acción

The mechanism by which Schisanlignone A exerts its effects involves multiple molecular targets and pathways. It is known to interact with cellular components to produce antioxidant and anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .

Comparación Con Compuestos Similares

Similar Compounds

Compounds similar to Schisanlignone A include:

- Schisanlignone B

- Butyryl binankadsurin A

- Binankadsurin A

- Acetyl binankadsurin A

- Angeloyl binankadsurin A

Uniqueness

This compound is unique due to its specific structural features, such as the hexamethoxy and dimethyl groups on the dibenzo[a,c]cycloocten-5(6H)-one core. These features contribute to its distinct biological activities and make it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

Schisanlignone A, a natural compound derived from the Schisandra genus, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is classified as a lignan, a type of polyphenolic compound known for its antioxidant properties. It is primarily extracted from the fruit of Schisandra chinensis, which has been used in traditional medicine for its health benefits. Recent studies have focused on elucidating its pharmacological potential.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Research indicates that it can scavenge free radicals and inhibit lipid peroxidation, thus protecting cellular components from damage.

Table 1: Antioxidant Activity Assays

| Assay Type | Methodology | Result |

|---|---|---|

| DPPH Scavenging | Colorimetric assay | IC50 = 12 µg/mL |

| ABTS Assay | Fluorometric assay | IC50 = 10 µg/mL |

| Lipid Peroxidation | Thiobarbituric acid reactive substances (TBARS) | Reduction by 75% at 20 µg/mL |

2. Anti-Inflammatory Activity

This compound has been shown to possess anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity contributes to its therapeutic potential in inflammatory diseases.

Case Study: In Vivo Anti-Inflammatory Effects

A study conducted on carrageenan-induced paw edema in rats demonstrated that administration of this compound significantly reduced swelling compared to the control group, indicating its potential as an anti-inflammatory agent.

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. It has been tested against bacteria such as E. coli and S. aureus, showing promising results.

Table 2: Antimicrobial Activity Results

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 5 µg/mL |

| S. aureus | 4 µg/mL |

| Candida albicans | 6 µg/mL |

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Antioxidant Mechanism : The ability to donate hydrogen atoms or electrons helps neutralize free radicals.

- Anti-Inflammatory Mechanism : Inhibition of NF-kB signaling pathway reduces the expression of inflammatory mediators.

- Antimicrobial Mechanism : Disruption of bacterial cell membrane integrity leads to cell lysis.

Future Directions

Further research is necessary to explore the full therapeutic potential of this compound. Investigations into its pharmacokinetics, optimal dosages, and long-term effects are essential for developing clinical applications. Additionally, studies focusing on its synergistic effects with other compounds could enhance its efficacy.

Propiedades

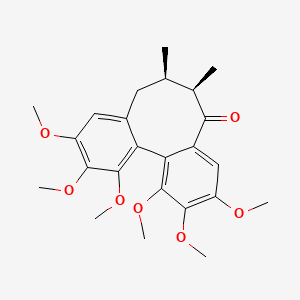

IUPAC Name |

(9R,10R)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O7/c1-12-9-14-10-16(26-3)21(28-5)23(30-7)18(14)19-15(20(25)13(12)2)11-17(27-4)22(29-6)24(19)31-8/h10-13H,9H2,1-8H3/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMZPEXVCSNTFK-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)C1C)OC)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)[C@@H]1C)OC)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.